1-Ethyl-4-ethynylbenzene
Overview
Description
1-Ethyl-4-ethynylbenzene, also known as 4-Ethylphenylacetylene, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3CH2C6H4C≡CH .
Synthesis Analysis
1-Ethyl-4-ethynylbenzene undergoes a homocoupling reaction in the presence of copper (I) chloride (catalyst) and air (oxidant) to yield symmetrical 1,4-disubstituted 1,3-diyne .Molecular Structure Analysis
The molecular formula of 1-Ethyl-4-ethynylbenzene is C10H10, and it has a molecular weight of 130.19 . The IUPAC Standard InChI is InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3 .Chemical Reactions Analysis
1-Ethyl-4-ethynylbenzene undergoes a homocoupling reaction in the presence of copper (I) chloride (catalyst) and air (oxidant) to yield symmetrical 1,4-disubstituted 1,3-diyne . It can also undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
1-Ethyl-4-ethynylbenzene is a liquid at 20°C . It has a refractive index of n20/D 1.5420 (lit.), a boiling point of 30°C/0.05 mmHg (lit.), and a density of 0.930 g/mL at 25°C (lit.) .Scientific Research Applications
Pyrolysis and Reaction Mechanisms
- The pyrolysis of ethynylbenzene, which is a process of chemically decomposing organic materials at elevated temperatures in the absence of oxygen, has been extensively studied. It involves the analysis of radicals and carbenes formed from ethynylbenzene, contributing to a better understanding of reaction mechanisms in organic chemistry (Guthier, Hebgen, Homann, Hofmann, & Zimmermann, 1995).
Crystal Engineering and Supramolecular Chemistry
- Ethynylbenzene derivatives have been used in crystal engineering, focusing on the formation of molecular structures through noncovalent interactions. These structures are analyzed using X-ray diffraction, providing insights into the design of molecular materials (Dai, Yuan, Collings, Fasina, Thomas, Roscoe, Stimson, Yufit, Batsanov, Howard, & Marder, 2004).
Microwave-Assisted Photooxidation
- Ethynylbenzene has been used as a photosensitizer in microwave-assisted photooxidation processes. This demonstrates its potential in facilitating chemical reactions under specific conditions, enhancing efficiency compared to traditional methods (Matsukawa, Muranaka, Murayama, Uchiyama, Takaya, & Yamada, 2021).
Polymer Chemistry
- In the field of polymer chemistry, ethynylbenzene plays a role in the study of polyaddition reactions. These studies provide insights into the mechanisms and kinetics of reactions important for developing new polymeric materials (Kobayashi, Obata, Aoshima, & Furukawa, 1990).
Catalysis and Organic Synthesis
- Ethynylbenzene derivatives are also explored in catalysis and organic synthesis. For example, ruthenium-catalyzed cyclization of alkyl-ethynylbenzene derivatives has been studied, showcasing its application in synthesizing complex organic compounds (Odedra, Datta, & Liu, 2007).
Hydrogen Bonding Studies
- Investigations into the hydrogen bonding interactions involving ethynylbenzene provide valuable data on molecular interactions, crucial for understanding various chemical processes (Vojta & Vazdar, 2014).
Surface Chemistry
- Ethynylbenzene has been utilized in studies related to surface chemistry, such as the formation of monolayers on gold surfaces. This research contributes to the understanding of metal-molecule interactions, which is important in material science and nanotechnology (McDonagh, Zareie, Ford, Barton, Ginic-Markovic, & Matisons, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-4-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTJVJSUNSUMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193320 | |
Record name | Benzene, 1-ethyl-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-ethynylbenzene | |
CAS RN |
40307-11-7 | |
Record name | 1-Ethyl-4-ethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40307-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethyl-4-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040307117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.